1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one
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Overview
Description
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C16H16N2O2.
Preparation Methods
The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one can be compared with similar compounds such as:
Chalcones: These compounds have a similar structure with a keto-vinyl bridge and exhibit similar photophysical properties.
Flavonoids: These are naturally occurring compounds with similar biological activities.
Pyridinones: Compounds with a pyridinone ring structure that share similar chemical reactivity and applications.
Properties
IUPAC Name |
1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRAEDOBBFUSX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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